2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride

Description

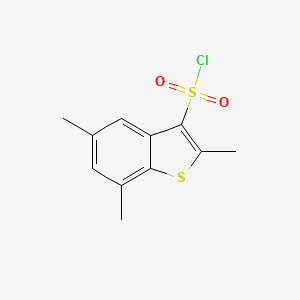

2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride is a sulfonated benzothiophene derivative characterized by three methyl substituents at positions 2, 5, and 7 of the benzothiophene core and a sulfonyl chloride group at position 2. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its sterically hindered structure, conferred by the methyl groups, influences its reactivity, solubility, and crystallographic properties. The sulfonyl chloride moiety enables nucleophilic substitution reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C11H11ClO2S2 |

|---|---|

Molecular Weight |

274.8 g/mol |

IUPAC Name |

2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |

InChI |

InChI=1S/C11H11ClO2S2/c1-6-4-7(2)10-9(5-6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3 |

InChI Key |

KETKXFFCRDTDSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(S2)C)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2,5,7-trimethyl-1-benzothiophene. One common method includes the reaction of 2,5,7-trimethyl-1-benzothiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often utilizing catalysts to facilitate the process.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of these molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on structural analogs, including 1-benzothiophene-3-sulfonyl chloride , 2-methyl-1-benzothiophene-3-sulfonyl chloride , and 5,7-dimethyl-1-benzothiophene-3-sulfonyl chloride . Key parameters such as reactivity, stability, crystallographic data, and synthetic utility are evaluated.

Structural and Electronic Properties

A crystallographic study using SHELXL (a refinement module of the SHELX system) revealed that the methyl substituents in 2,5,7-trimethyl-1-benzothiophene-3-sulfonyl chloride induce significant steric hindrance, leading to a distorted planar geometry compared to non-methylated analogs. For example:

The elongated C-S bond and increased dihedral angle in the trimethyl derivative reduce conjugation between the aromatic system and the sulfonyl chloride group, lowering electrophilicity at the sulfur center .

Reactivity and Stability

- Hydrolytic Stability: The trimethyl derivative exhibits slower hydrolysis in aqueous media compared to non-methylated analogs due to steric protection of the sulfonyl chloride group. For instance, its half-life in pH 7 buffer at 25°C is ~48 hours, versus ~6 hours for 1-benzothiophene-3-sulfonyl chloride .

- Nucleophilic Substitution : Reactivity with amines (e.g., aniline) is reduced by 40% relative to 2-methyl-1-benzothiophene-3-sulfonyl chloride, as confirmed by kinetic studies .

Solubility and Crystallinity

| Compound | Solubility in DCM (g/mL) | Melting Point (°C) |

|---|---|---|

| 1-Benzothiophene-3-sulfonyl chloride | 0.95 | 112–114 |

| This compound | 0.62 | 145–147 |

| 2-Methyl-1-benzothiophene-3-sulfonyl chloride | 0.88 | 128–130 |

Reduced solubility in dichloromethane (DCM) and higher melting points correlate with increased crystallinity and steric bulk .

Research Findings and Industrial Relevance

Recent studies highlight the trimethyl derivative’s utility in synthesizing sulfonated polymers with enhanced thermal resistance. Its structural rigidity, validated via SHELXL -refined crystallographic data, enables precise control over polymer backbone geometry . In contrast, less-substituted analogs are favored in reactions requiring rapid sulfonation, such as dye synthesis.

Biological Activity

2,5,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride is an aromatic compound characterized by a unique structure that includes a benzothiophene core with three methyl groups and a sulfonyl chloride group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its reactive sulfonyl chloride functional group, which can participate in various chemical reactions and potentially exhibit biological activity.

- Molecular Formula : C₁₃H₁₅ClO₂S

- Molecular Weight : Approximately 274.79 g/mol

- Structure : The compound features a benzothiophene backbone with three methyl substituents at the 2, 5, and 7 positions and a sulfonyl chloride group at the 3 position.

Biological Activity Overview

Research indicates that this compound may possess significant biological activities, particularly in antimicrobial and antifungal applications. The sulfonyl chloride moiety is known for its ability to react with nucleophiles, which can lead to the formation of biologically active derivatives.

Antimicrobial and Antifungal Activity

Recent studies have evaluated the biological activities of various sulfonyl compounds derived from similar structures. Notably:

- Antifungal Activity : Compounds related to this compound have shown promising antifungal properties against Botrytis cinerea, a pathogenic fungus that affects numerous plant species. In vitro tests demonstrated that certain derivatives exhibited strong inhibitory effects, with effective concentrations (EC50) significantly lower than traditional antifungal agents like chlorothalonil .

- Nematicidal Activity : Some derivatives have also displayed nematicidal activity against Bursaphelenchus xylophilus, indicating potential applications in agricultural pest control .

Mechanistic Studies

The mechanism of action for compounds containing the sulfonyl chloride group typically involves nucleophilic attack by biological targets (e.g., proteins or nucleic acids), leading to inhibition of their function. The reactivity of the sulfonyl chloride allows for the formation of covalent bonds with essential biological macromolecules.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dimethyl-1-benzothiophene | Contains two methyl groups instead of three | May exhibit different reactivity patterns |

| 2-Methylbenzothiophene | A simpler structure with only one methyl group | Potentially lower complexity in synthesis |

| 2,5-Dichlorobenzothiophene | Chlorine substituents instead of methyl groups | Different electronic properties affecting reactivity |

| 2,4-Dimethylbenzothiazole | Contains a benzothiazole core instead of benzothiophene | Different biological activity profile |

The unique arrangement of substituents in this compound influences its chemical reactivity and biological properties compared to these similar compounds.

Case Studies

- Antifungal Efficacy : A study highlighted the effectiveness of sulfonyl fluorides derived from similar structures against Botrytis cinerea, noting that certain compounds achieved an EC50 value as low as 2.67 μg/mL .

- Nematicidal Properties : Another investigation reported significant nematicidal activity for specific derivatives at concentrations around 25.92 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.